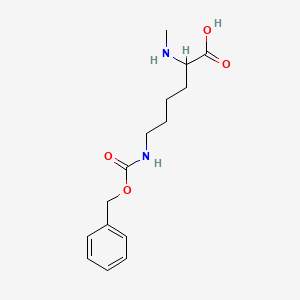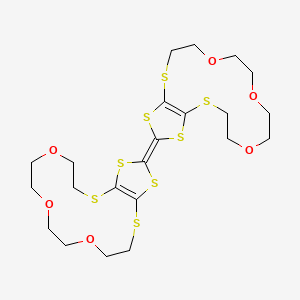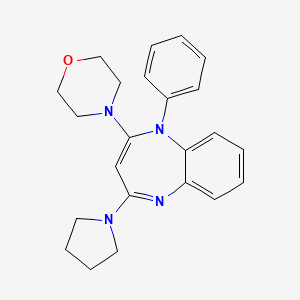
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of morpholine and pyrrolidine rings, which contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzodiazepine intermediate reacts with morpholine.
Addition of the Pyrrolidine Ring: The final step involves the addition of the pyrrolidine ring through another nucleophilic substitution reaction, using a halogenated intermediate and pyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and nucleophiles like morpholine and pyrrolidine.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepines with various functional groups.
Scientific Research Applications
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or sedative.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful in the treatment of anxiety and related disorders. The morpholine and pyrrolidine rings contribute to its binding affinity and selectivity for specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties but lacks the morpholine and pyrrolidine rings.
Lorazepam: Known for its strong sedative effects, it also lacks the additional rings present in the compound of interest.
Clonazepam: Used primarily for its anticonvulsant properties, it has a different substitution pattern on the benzodiazepine core.
Uniqueness
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine is unique due to the presence of both morpholine and pyrrolidine rings, which enhance its pharmacological profile. These structural features contribute to its distinct binding properties and potential therapeutic applications, setting it apart from other benzodiazepines.
Properties
CAS No. |
77615-83-9 |
|---|---|
Molecular Formula |
C23H26N4O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-(1-phenyl-4-pyrrolidin-1-yl-1,5-benzodiazepin-2-yl)morpholine |
InChI |
InChI=1S/C23H26N4O/c1-2-8-19(9-3-1)27-21-11-5-4-10-20(21)24-22(25-12-6-7-13-25)18-23(27)26-14-16-28-17-15-26/h1-5,8-11,18H,6-7,12-17H2 |
InChI Key |
CYDULJITNVPDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N(C(=C2)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)


![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)
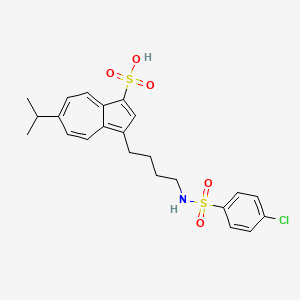



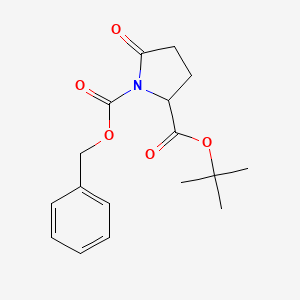
![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)
